molecular formula C10H13IN2O2 B124338 (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester CAS No. 154048-89-2

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Cat. No.: B124338
CAS No.: 154048-89-2
M. Wt: 320.13 g/mol
InChI Key: FUKNUVWILSPUSJ-UHFFFAOYSA-N
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Description

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS: 154048-89-2, SC-35564) is a pyridine derivative featuring a tert-butyl carbamate group and an iodine substituent at the 4-position of the pyridine ring (3-yl position in IUPAC numbering) . Its molecular formula is C₁₀H₁₃IN₂O₂ (based on analogous structures in and ), with a molecular weight of 320.13 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s role as a leaving group . The tert-butyl carbamate group enhances stability, protecting the amine functionality during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(4-iodopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKNUVWILSPUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, with the CAS number 154048-89-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its molecular formula is C10H13IN2O2, and it has a molecular weight of 320.13 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring substituted with iodine and a tert-butyl carbamate group.

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10H13IN2O2
Molecular Weight320.13 g/mol
IUPAC Nametert-butyl N-(4-iodopyridin-3-yl)carbamate
AppearanceSolid Powder
InChI KeyFUKNUVWILSPUSJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Research indicates that compounds with a similar structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, compounds with similar structural motifs have shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain pyridine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Table 1: Comparison of Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(4-Iodo-pyridin-3-YL)-carbamateFaDu15
BleomycinFaDu20
EF24 (analog)A549 (Lung)10

Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of pyridine-based compounds. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

Table 2: Enzyme Inhibition Activity

CompoundAChE Inhibition (%)BuChE Inhibition (%)Reference
(4-Iodo-pyridin-3-YL)-carbamate7065
Donepezil8075

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the iodine substituent may enhance the compound's ability to interact with biological targets due to increased lipophilicity and molecular stability. The presence of the carbamate moiety may also facilitate interactions with enzyme active sites.

Case Studies

  • Cancer Therapy : A case study involving a derivative similar to this compound demonstrated significant tumor regression in xenograft models when administered in combination with conventional chemotherapeutics .
  • Neuroprotection : In animal models of Alzheimer's disease, administration of related pyridine compounds resulted in improved memory retention and reduced amyloid plaque formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester and analogous tert-butyl carbamate pyridine derivatives:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Applications
This compound 4-iodo, 3-yl carbamate C₁₀H₁₃IN₂O₂ 154048-89-2 High reactivity in cross-coupling; iodine facilitates aryl-aryl bond formation .
tert-Butyl (4-iodopyridin-2-yl)carbamate 4-iodo, 2-yl carbamate C₁₀H₁₃IN₂O₂ - Iodo at 4-position but carbamate at 2-yl; steric hindrance may reduce coupling efficiency .
tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate 2-chloro, 4-iodo, 3-yl carbamate C₁₀H₁₂ClIN₂O₂ - Chloro substituent increases electrophilicity; dual leaving groups for sequential reactions .
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate 4-iodo, 5-methoxy, 3-yl carbamate C₁₁H₁₅IN₂O₃ 1045858-08-9 Methoxy group enhances solubility; used in kinase inhibitor synthesis .
(6-Chloro-4-iodopyridin-3-yl)carbamic acid tert-butyl ester 6-chloro, 4-iodo, 3-yl carbamate C₁₀H₁₂ClIN₂O₂ 400777-00-6 Chloro at 6-position directs regioselectivity in nucleophilic substitutions .
(2-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester 2-iodo, 4-yl carbamate C₁₀H₁₃IN₂O₂ 116026-99-4 Iodo at 2-position; less common in coupling reactions due to steric constraints .

Key Findings from Comparative Analysis :

Reactivity in Cross-Coupling Reactions :

  • The iodine substituent in the 4-position (as in the target compound) is ideal for Suzuki-Miyaura couplings, enabling efficient aryl-aryl bond formation .
  • Chloro analogs (e.g., 2-chloro or 6-chloro derivatives) are less reactive in coupling but useful in SNAr reactions due to their electron-withdrawing effects .

Steric and Electronic Effects :

  • Methoxy-substituted analogs (e.g., 5-methoxy derivative) exhibit improved solubility and are preferred in drug candidates targeting hydrophilic binding pockets .
  • Chloro-iodo dual substituents (e.g., 2-chloro-4-iodo) allow sequential functionalization, enabling modular synthesis .

Biological Relevance :

  • While tert-butyl carbamate derivatives of isoflavones lack estrogenic activity (), pyridine-based analogs like the target compound are primarily used as synthetic intermediates rather than bioactive molecules.

Chloro analogs are more stable but less versatile in metal-catalyzed reactions .

Preparation Methods

Direct Boc Protection of 3-Amino-4-iodopyridine

Methodology :
3-Amino-4-iodopyridine undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of coupling agents.

  • Reagents :

    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (hydroxybenzotriazole)

    • Triethylamine (TEA) as base.

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Temperature: Room temperature (RT)

    • Reaction Time: 1–2 hours.

  • Yield : 80–90%.

Mechanistic Insight :
EDCI activates (Boc)₂O, facilitating nucleophilic attack by the amine. HOBt minimizes racemization, ensuring high regioselectivity.

Iodination of Boc-Protected 3-Aminopyridine

Methodology :
Boc-protected 3-aminopyridine is iodinated at the 4-position via electrophilic substitution.

  • Reagents :

    • N-Iodosuccinimide (NIS)

    • Lewis acid (e.g., FeCl₃).

  • Conditions :

    • Solvent: Acetonitrile or DCM

    • Temperature: 0°C to RT

    • Reaction Time: 4–12 hours.

  • Yield : 70–85%.

Key Consideration :
Electron-donating Boc group directs iodination to the para position relative to the amino group.

Hydrolysis of Pivaloyl Amide Followed by Boc Protection

Methodology :
3-Amino-4-iodopyridine is generated via hydrolysis of N-(4-iodopyridin-3-yl)pivalamide, followed by Boc protection.

  • Steps :

    • Hydrolysis :

      • Reagent: 24% H₂SO₄

      • Conditions: 100°C for 4 hours.

    • Boc Protection :

      • As described in Section 2.1.

  • Overall Yield : 75–80%.

Advantage :
Pivaloyl group enhances solubility during iodination, simplifying purification.

Palladium-Catalyzed Coupling Reactions

Methodology :
Boc-protected intermediates are synthesized via cross-coupling reactions.

  • Suzuki Coupling :

    • Substrate: 3-Amino-4-bromopyridine

    • Reagents: Pd(PPh₃)₄, arylboronic acids.

  • Buchwald-Hartwig Amination :

    • Substrate: 4-Iodo-3-bromopyridine

    • Reagents: Pd₂(dba)₃, Xantphos, BocNH₂.

  • Yields : 60–75%.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Purity Scalability
Direct Boc ProtectionEDCI, HOBt, (Boc)₂O80–90>95%High
Iodination Post-ProtectionNIS, FeCl₃70–8590–95%Moderate
Hydrolysis + BocH₂SO₄, (Boc)₂O75–80>90%High
Palladium CouplingPd catalysts, Boronic acids60–7585–90%Low

Trade-offs :

  • Direct Boc Protection : High yield but requires expensive coupling agents.

  • Iodination Post-Protection : Lower yield due to competing side reactions.

  • Hydrolysis Route : Cost-effective but involves corrosive reagents.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., THF) improve Boc protection kinetics.

  • Chlorinated solvents (e.g., DCM) enhance iodination regioselectivity.

Catalytic Enhancements

  • Microwave-assisted synthesis reduces reaction time for Boc protection by 50%.

  • Flow chemistry improves scalability of iodination steps.

Challenges and Solutions

Challenge Solution
Low iodination regioselectivityUse directing groups (e.g., Boc)
Boc deprotection under acidic conditionsStabilize with buffered workup
Pd catalyst residuePurification via silica gel chromatography

Q & A

Q. What are the common synthetic routes for preparing (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) to protect the amine group.

Iodination : Perform regioselective iodination at the 4-position of the pyridine ring using N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a directing group (e.g., chloro substituent at the 2-position, as seen in structurally similar derivatives) .
Key Considerations :

  • Reaction temperature and solvent polarity significantly affect regioselectivity.
  • Post-synthesis purification often involves column chromatography or recrystallization to remove halogenation byproducts.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring substitution pattern and tert-butyl group integrity. For example, the tert-butyl carbamate group shows a characteristic singlet at ~1.4 ppm (1^1H) and ~80 ppm (13^13C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 355.57 for C10_{10}H12_{12}IN2_2O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a versatile intermediate:
  • Cross-Coupling Reactions : The 4-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl or amine moieties, respectively, for drug candidate diversification .
  • Protecting Group Strategy : The tert-butyl carbamate group stabilizes amines during multi-step syntheses, particularly in peptide mimetics or kinase inhibitor development.

Advanced Research Questions

Q. How can regioselective iodination be optimized on the pyridine ring during synthesis?

  • Methodological Answer :
  • Directing Groups : A chloro substituent at the 2-position (as in tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate) directs iodination to the 4-position via coordination with Lewis acids (e.g., BF3_3) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving yield.
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions like di-iodination.

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying reaction conditions?

  • Methodological Answer :
  • Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA or HCl in dioxane), limiting its use in acidic environments.
  • Basic Conditions : Stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate.
  • Thermal Stability : Decomposes above 150°C, requiring low-temperature storage (-20°C) for long-term stability .

Q. How can conflicting biological activity data for tert-butyl carbamate derivatives be resolved?

  • Methodological Answer :
  • Purity Analysis : Validate compound purity via HPLC and NMR to rule out impurities affecting bioassays.
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility.
  • Structural Analogs : Compare activity with derivatives lacking the iodine or Boc group to isolate functional contributions (e.g., tert-butyl esters in showed reduced elongation activity vs. methyl esters) .

Q. What computational methods predict the reactivity of the iodopyridinyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for oxidative addition steps (e.g., Pd(0) insertion into the C-I bond) to predict activation barriers.
  • Hammett Parameters : Use σ values for substituents to estimate electronic effects on reaction rates.
  • Solvent Modeling : COSMO-RS simulations assess solvent polarity impacts on reaction feasibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester
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(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

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